![molecular formula C16H14N2O2S B5579593 N-methyl-N-8-quinolinylbenzenesulfonamide](/img/structure/B5579593.png)
N-methyl-N-8-quinolinylbenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives, including those with N-methyl groups, involves amidation reactions between 8-aminoquinoline and benzenesulfonyl chloride derivatives. This process yields a variety of quinolinylbenzenesulfonamide derivatives characterized by their NMR and mass spectroscopy profiles (Chen Bin, 2015).
Molecular Structure Analysis
The molecular structure of N-methyl-N-8-quinolinylbenzenesulfonamide and its derivatives has been studied through various spectroscopic methods, including FT-IR, Laser-Raman, UV–vis., and NMR. These studies provide insights into the compound's geometry, vibrational wavenumbers, and electronic absorption wavelengths, contributing to a deeper understanding of its molecular structure (C. Alaşalvar et al., 2018).
Chemical Reactions and Properties
N-methyl-N-8-quinolinylbenzenesulfonamide and similar compounds have been involved in various chemical reactions, including electrospray ionization mass spectroscopy fragmentation pathways. These studies reveal the compound's reactivity and how its structure influences its chemical behavior (Chen Bin, 2015).
Physical Properties Analysis
The physical properties of N-methyl-N-8-quinolinylbenzenesulfonamide derivatives, such as their solubility, melting points, and crystalline structure, have been the subject of investigation to understand their behavior in different environments and their potential applications (Zhang et al., 2010).
Chemical Properties Analysis
The chemical properties, including the reactivity of N-methyl-N-8-quinolinylbenzenesulfonamide with various agents and its extraction capabilities, have been explored to determine its utility in analytical and synthetic chemistry. For instance, its ability to extract copper(II) ions from solutions has been documented, showcasing its potential as an extractant in metal recovery processes (A. Almela et al., 2004).
Scientific Research Applications
Biologically Active Quinoline and Quinazoline Alkaloids
Quinoline and quinazoline alkaloids have attracted attention for their significant bioactivities, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, anti-inflammatory, and antioxidant properties. Compounds like quinine and camptothecin have opened new areas in drug development, especially for antimalarial and anticancer therapies (Xiao-fei Shang et al., 2018).
Quinolone Class of Antibacterials
Quinolone antibacterials represent a crucial class of anti-infective agents with a unique mechanism of action. Despite the extensive development of this class, the discovery and rationale behind selecting the first clinical agent, nalidixic acid, were not well-documented, highlighting a gap in literature and emphasizing the importance of understanding the origins of such significant drug classes (G. Bisacchi, 2015).
Environmental Implications and Remediation
Activated carbons have been utilized as effective adsorbents for removing pharmaceutical pollutants like quinolones from aqueous solutions, demonstrating their potential in environmental cleanup and pollution control (M. Ahmed, 2017).
Therapeutic Significance of Quinolines
Quinolines have been identified as privileged scaffolds in cancer drug discovery, with a variety of derivatives undergoing clinical investigation for their anticancer properties. The versatility of the quinoline structure allows for significant optimization and development of new drugs (R. Musioł, 2017).
Synthetic Approaches and Applications
Research on cyclic compounds containing aminobenzenesulfonamide has highlighted the versatility of these compounds in organic synthesis and the pharmaceutical industry, providing a foundation for the discovery of functional molecules and drugs (Kyosuke Kaneda, 2020).
properties
IUPAC Name |
N-methyl-N-quinolin-8-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-18(21(19,20)14-9-3-2-4-10-14)15-11-5-7-13-8-6-12-17-16(13)15/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGBBOKOZLTUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=C1N=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49726501 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl(phenylsulfonyl)-8-quinolylamine |
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